molecular formula C29H36O16 B2506486 Plantainoside D

Plantainoside D

Cat. No.: B2506486
M. Wt: 640.6 g/mol
InChI Key: CBZYUWGJNYOKHT-ZKDZFUIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Plantainoside D is a phenylpropanoid glycoside isolated from various plant species, including Plantago asiatica and Chirita longgangensis var. hongyao. This compound has garnered significant attention due to its potential therapeutic properties, particularly in the treatment of neurodegenerative disorders and cardiovascular diseases .

Biochemical Analysis

Biochemical Properties

Plantainoside D plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the inhibition of evoked glutamate release from synaptosomes, primarily by reducing the influx of Ca2+ through N-type Ca2+ channels .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by suppressing the generation of reactive oxygen species (ROS) and the activation of nuclear factor-κB kinase . This impacts cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It mediates the inhibition of evoked glutamate release from synaptosomes primarily by reducing the influx of Ca2+ through N-type Ca2+ channels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Plantainoside D is typically isolated from natural sources rather than synthesized chemically. The extraction process involves the use of solvents such as methanol and acetonitrile to precipitate proteins and other impurities. The compound is then purified using chromatographic techniques, including reverse-phase high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials. The dried plants are ground into a fine powder and subjected to solvent extraction. The extract is then concentrated and purified using industrial-scale chromatographic methods to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Plantainoside D undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .

Scientific Research Applications

Plantainoside D has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Icariin
  • Salvianolic Acid B
  • Genistein

Plantainoside D’s unique combination of properties and its potential therapeutic applications make it a compound of significant interest in various fields of scientific research.

Properties

IUPAC Name

[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36O16/c30-11-19-22(36)24(38)25(39)29(43-19)45-27-23(37)20(12-42-21(35)6-3-13-1-4-15(31)17(33)9-13)44-28(26(27)40)41-8-7-14-2-5-16(32)18(34)10-14/h1-6,9-10,19-20,22-34,36-40H,7-8,11-12H2/b6-3+/t19-,20-,22-,23-,24+,25-,26-,27+,28-,29+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZYUWGJNYOKHT-ZKDZFUIGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCOC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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